3-甲氧基-2-甲基-4H-吡喃-4-酮

描述

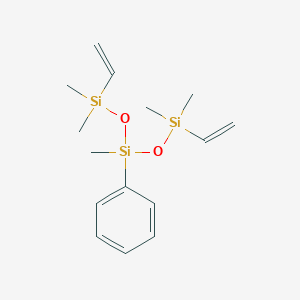

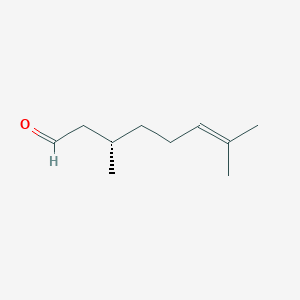

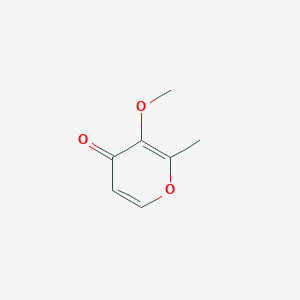

3-Methoxy-2-methyl-4H-pyran-4-one is a chemical compound that is part of the 4H-pyran family, a group of heterocyclic organic compounds. While the specific compound is not directly studied in the provided papers, related derivatives and structural analogs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-Methoxy-2-methyl-4H-pyran-4-one.

Synthesis Analysis

The synthesis of related pyran derivatives often involves reactions under specific conditions such as microwave irradiation, which has been shown to be an effective method for synthesizing pyridine and 4H-pyran derivatives from bisarylidenecyclohexanone and malononitrile . Additionally, the reaction of ethyl β-bromo-β-methoxycrotonate with carbonyl compounds has been used to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones, indicating that substitution at the methoxy position is a viable synthetic route .

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the molecular and crystal structure of pyran derivatives. For instance, methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate was characterized by XRD, revealing its triclinic space group and molecular geometry . This suggests that similar structural analyses could be applied to 3-Methoxy-2-methyl-4H-pyran-4-one to determine its precise conformation.

Chemical Reactions Analysis

Pyran derivatives undergo various chemical reactions, including addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized piperidones . The reactivity of these compounds towards different reagents can lead to a diverse range of products, indicating that 3-Methoxy-2-methyl-4H-pyran-4-one could also participate in such reactions, potentially yielding novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can be deduced from experimental and theoretical investigations. For example, the molecular geometry, vibrational frequencies, and thermodynamic properties of a furo[3,2-c]pyran derivative were studied using various computational methods, providing insights into its stability and reactivity . Similarly, the crystal structure of a 4-methoxyphenoxy derivative revealed weak intermolecular hydrogen bonding, which could influence the compound's solubility and melting point .

科学研究应用

食品工业应用

3-甲氧基-2-甲基-4H-吡喃-4-酮: 因其增香特性而闻名于食品工业。 它可以通过在三氯氧磷存在下使甲酰胺与甲醇反应来合成 . 该化合物是甲氧基甲基的一部分,在各种食品中使用的各种香料和香精的制造中具有重要意义。

制药研究

在制药领域,3-甲氧基-2-甲基-4H-吡喃-4-酮已被确定为合成针对金黄色葡萄球菌属的抗菌剂的试剂 . 它的分子结构使其成为药物开发的潜在候选者,特别是在创造具有抗菌特性的化合物方面。

农业

该化合物在农业中的作用仍在探索中。 然而,其化学性质表明它可以用于合成杀虫剂或作为中间体来创造保护作物免受细菌感染的化合物 .

化妆品

在化妆品行业,3-甲氧基-2-甲基-4H-吡喃-4-酮可能因其芳香特性而被使用。 虽然在化妆品中的具体应用没有得到很好的记录,但其增香能力使其成为香水和其他香味产品的宝贵成分 .

材料科学

该化合物在材料科学中的潜力在于其化学稳定性和反应活性。 它可用于合成新型聚合物材料或作为改性剂来改善现有材料的性能 . 它的分子结构可能是开发具有所需特性的创新材料的关键。

环境科学

3-甲氧基-2-甲基-4H-吡喃-4-酮的环境应用尚未得到广泛研究,但其潜力在于环境监测和修复。 作为一种稳定的有机化合物,它可用作环境分析中的参考标准,或用于研究各种生态系统中有机化合物的降解 .

作用机制

Target of Action

3-Methoxy-2-methyl-4H-pyran-4-one is a compound that belongs to the group of methoxy methyl It is used as a reagent in the synthesis of staphylococcus antibacterials , suggesting that it may interact with bacterial proteins or enzymes.

Mode of Action

As a reagent in the synthesis of antibacterials , it likely interacts with its targets to inhibit their function, thereby exerting an antibacterial effect

Biochemical Pathways

Given its use in the synthesis of antibacterials , it may be involved in pathways related to bacterial growth and survival

Result of Action

As a reagent in the synthesis of antibacterials , it is likely to result in the inhibition of bacterial growth or survival. More detailed studies are needed to understand the specific molecular and cellular effects of this compound.

属性

IUPAC Name |

3-methoxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-7(9-2)6(8)3-4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGPLHHTRNJSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343137 | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4780-14-7 | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4780-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyran-4-one, 3-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering 3-Methoxy-2-methyl-4H-pyran-4-one production in Streptomyces sp. MA37?

A1: This discovery is significant because it highlights the potential of manipulating regulatory genes in bacteria to uncover novel bioactive compounds. In the study by Cho et al. [], the inactivation of the accJ gene, originally associated with accramycin production, unexpectedly led to the biosynthesis of 3-Methoxy-2-methyl-4H-pyran-4-one alongside other unrelated polyketide metabolites. This finding suggests that seemingly unconnected biosynthetic pathways within bacteria can influence each other, opening avenues for discovering new molecules with potential therapeutic applications.

Q2: What insights do the mass spectrometry studies provide about the structure of 3-Methoxy-2-methyl-4H-pyran-4-one?

A2: Mass spectrometry analysis, particularly the fragmentation patterns observed, provides crucial evidence for confirming the structure of 3-Methoxy-2-methyl-4H-pyran-4-one. The research by Cant and Brown [] demonstrated that both 3-Methoxy-2-methyl-4H-pyran-4-one and its isomer, 5-methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol), share common fragmentation pathways. They observed characteristic losses of water and methyl groups from the molecular ion, providing key structural information. By using deuterium-labeled analogs, they were able to pinpoint the specific hydrogen atoms involved in these fragmentation processes, further confirming the molecule's structure.

Q3: What are the potential implications of 3-Methoxy-2-methyl-4H-pyran-4-one's activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium?

A3: The research by Cho et al. [] revealed that 3-Methoxy-2-methyl-4H-pyran-4-one exhibits weak to moderate inhibitory activity against these bacterial species. While the compound itself may not be a potent antibacterial agent, its activity highlights the potential of this chemical scaffold for further development. Further research could focus on modifying the structure of 3-Methoxy-2-methyl-4H-pyran-4-one to enhance its antibacterial potency and explore its efficacy against a wider range of clinically relevant pathogens.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。